5-(3-Methoxyphenyl)-1,3,4-thiadiazol-2-amine
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Description
5-(3-Methoxyphenyl)-1,3,4-thiadiazol-2-amine is a chemical compound. However, there is limited information available about this specific compound12.
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature. For instance, the synthesis of 1,3,4-thiadiazoles involves the reaction of thiosemicarbazides3. However, the specific synthesis process for 5-(3-Methoxyphenyl)-1,3,4-thiadiazol-2-amine is not readily available in the retrieved sources3.Molecular Structure Analysis
The molecular structure analysis of similar compounds has been conducted using various spectroscopic techniques such as X-ray diffraction, NMR, and FT-IR4. However, the specific molecular structure analysis for 5-(3-Methoxyphenyl)-1,3,4-thiadiazol-2-amine is not found in the retrieved sources4.
Chemical Reactions Analysis
The chemical reactions involving similar compounds have been studied. For instance, the reactions of 1,3,4-thiadiazoles have been explored in the context of their antibacterial activity3. However, the specific chemical reactions of 5-(3-Methoxyphenyl)-1,3,4-thiadiazol-2-amine are not available in the retrieved sources3.Physical And Chemical Properties Analysis
The physical and chemical properties of similar compounds have been reported. For instance, curcumin, a compound with a methoxyphenyl group, has a molecular weight of 368.386. However, the specific physical and chemical properties of 5-(3-Methoxyphenyl)-1,3,4-thiadiazol-2-amine are not available in the retrieved sources6.Safety And Hazards
The safety and hazards of similar compounds have been documented. For instance, 2-Methoxy-4-methylphenol has been classified as having acute toxicity and can cause skin and eye irritation7. However, the specific safety and hazards of 5-(3-Methoxyphenyl)-1,3,4-thiadiazol-2-amine are not found in the retrieved sources7.
Future Directions
The future directions for similar compounds have been suggested. For instance, flow biocatalysis has been proposed as a promising tool to boost the potential of enzymatic reactions involving similar compounds8. However, the specific future directions for 5-(3-Methoxyphenyl)-1,3,4-thiadiazol-2-amine are not available in the retrieved sources8.
properties
IUPAC Name |
5-(3-methoxyphenyl)-1,3,4-thiadiazol-2-amine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9N3OS/c1-13-7-4-2-3-6(5-7)8-11-12-9(10)14-8/h2-5H,1H3,(H2,10,12) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ANOZGAXEWJZHBU-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C2=NN=C(S2)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9N3OS |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40356114 |
Source
|
Record name | 5-(3-methoxyphenyl)-1,3,4-thiadiazol-2-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40356114 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
207.25 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-(3-Methoxyphenyl)-1,3,4-thiadiazol-2-amine | |
CAS RN |
247109-15-5 |
Source
|
Record name | 5-(3-methoxyphenyl)-1,3,4-thiadiazol-2-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40356114 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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